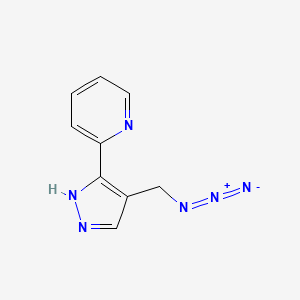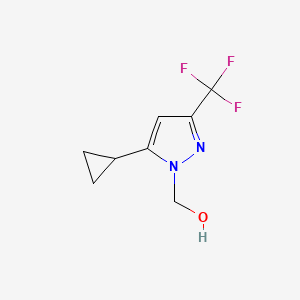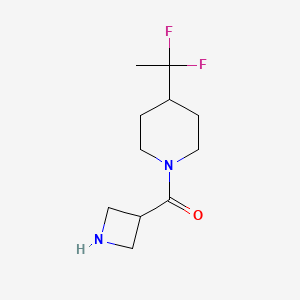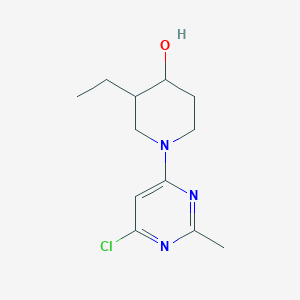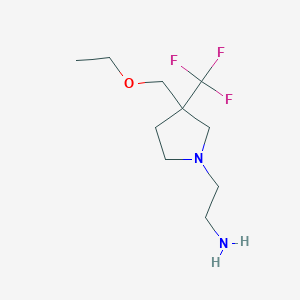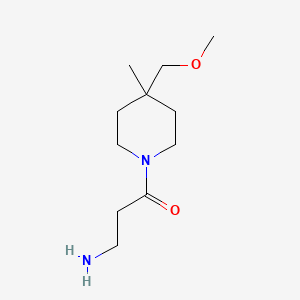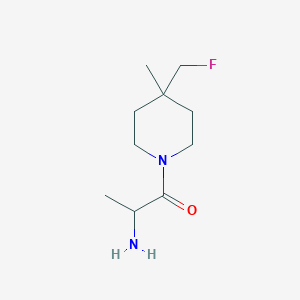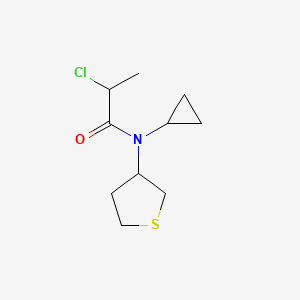
2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide
Descripción general
Descripción
2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is a chemical compound with the molecular formula C10H16ClNOS and a molecular weight of 233.76 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, was synthesized through a five-step substitution reaction .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a tetrahydrothiophen-3-yl group, and a propanamide group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 233.76 . Additional physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Neuroprotective Agents and Alzheimer's Disease
- Research has identified N-acylaminophenothiazines as neuroprotective agents that exhibit multifunctional activities for the potential treatment of Alzheimer's disease. These compounds, derived from a similar structural class, selectively inhibit butyrylcholinesterase, protect neurons against free radical damage, show low toxicity, and can penetrate the CNS. Such findings suggest the potential therapeutic applications of structurally related compounds in neurodegenerative diseases (González-Muñoz et al., 2011).
Antimicrobial and Antifungal Activities
- Certain derivatives, like arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, have been explored for their antimicrobial properties. This research underlines the potential of similar compounds in developing new antibacterial and antifungal agents (Baranovskyi et al., 2018).
- Novel thiazole derivatives, including compounds structurally related to the query chemical, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. This indicates the potential application of these compounds in antimicrobial therapy and possibly in cancer research (Dawbaa et al., 2021).
Catalysis and Organic Synthesis
- In the field of organic synthesis, tetrahydrothiophene, a moiety related to the query compound, has been utilized as a catalyst for the synthesis of benzo[n.1.0]bicycloalkanes. This showcases the role of such compounds in facilitating chemical reactions with high stereoselectivity and yields (Ye et al., 2007).
Material Science and Optical Properties
- N-(2-Chlorophenyl)-(1-Propanamide) and its derivatives have been studied for their electro-optic and non-linear optical materials, indicating their potential application in optical technologies and materials science (Prabhu et al., 2000).
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-N-(thiolan-3-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNOS/c1-7(11)10(13)12(8-2-3-8)9-4-5-14-6-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZQNWJWNRIYMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCSC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






